molecular formula C20H21FN2O5S B2818352 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955235-51-5

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2818352
CAS No.: 955235-51-5
M. Wt: 420.46
InChI Key: MGGSTLFNDXYBCP-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a molecular architecture that combines a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety with a 1-(4-fluorobenzyl)-5-oxopyrrolidin scaffold. The 2,3-dihydrobenzo[b][1,4]dioxine unit is a privileged structure in drug discovery, known for its presence in compounds with a range of biological activities . Furthermore, the sulfonamide functional group is a critically important pharmacophore in many established therapeutic agents, known for its ability to inhibit enzymes like carbonic anhydrases and for its widespread use in antibacterial agents . The integration of these features suggests potential for this compound to be investigated as an inhibitor of various enzymatic targets. Researchers may explore its application in areas such as oncology, given the involvement of sulfonamide-containing compounds in targeting enzymes like PARP1, which is a validated anticancer target . The presence of the fluorobenzyl group, a common element in optimizing drug-like properties, may enhance the molecule's bioavailability and binding affinity. This compound is intended for research applications such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to elucidate its mechanism of action and potential research value. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-16-3-1-14(2-4-16)12-23-13-15(9-20(23)24)11-22-29(25,26)17-5-6-18-19(10-17)28-8-7-27-18/h1-6,10,15,22H,7-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGSTLFNDXYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the 4-fluorobenzylamine, which is then reacted with a suitable pyrrolidinone derivative under controlled conditions to form the intermediate. This intermediate is further reacted with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sulfonamide derivatives with heterocyclic cores and fluorinated aromatic substituents, as described in the evidence. Key differences in molecular weight, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Melting Point (°C) Source
N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ~431 (calculated) Dihydrobenzo dioxine + pyrrolidinone Sulfonamide, bicyclic ether, fluorobenzyl, lactam N/A Hypothetical
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolo[3,4-d]pyrimidine + chromenone Sulfonamide, pyrazolopyrimidine, chromenone, dual fluorine substituents 175–178
5-[4-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide ~443 (estimated) Triazole + dihydroxybenzene Sulfonamide, triazole, dihydroxybenzene, fluorophenyl N/A

Structural Divergences

  • Core Heterocycles: The target compound employs a dihydrobenzo dioxine ring, which is rare compared to the pyrazolopyrimidine () and triazole () systems. The dihydrobenzo dioxine may improve solubility due to its oxygen-rich structure. The pyrrolidinone lactam in the target compound contrasts with the chromenone (a coumarin derivative) in and the 1,2,4-triazolone in .
  • Fluorine Placement :

    • The 4-fluorobenzyl group in the target compound differs from the 3-fluorophenyl () and 2-fluorophenyl () substitutions. Ortho/meta fluorine positions can sterically or electronically modulate target binding.
  • Sulfonamide Linkage :

    • All compounds feature sulfonamide groups, but the target’s sulfonamide is directly attached to the dihydrobenzo dioxine, whereas and link it to substituted benzene rings. This may influence binding specificity in enzyme pockets.

Physicochemical and Pharmacokinetic Insights

  • Melting Point : The high MP of (175–178°C) suggests crystalline stability, which could correlate with slower dissolution rates compared to the target compound (data needed for confirmation).
  • Solubility : The dihydroxybenzene in may confer higher aqueous solubility than the dihydrobenzo dioxine in the target, though the latter’s ether oxygens could mitigate this.

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

  • Methodology :

  • Step 1 : Nucleophilic substitution reactions to attach the 4-fluorobenzyl group to the pyrrolidinone core.

  • Step 2 : Sulfonamide coupling between the activated sulfonyl chloride and the dihydrobenzo-dioxine moiety.

  • Key Parameters :

  • Solvents : Dimethylformamide (DMF) or acetonitrile for solubility .

  • Temperature : Controlled reflux (60–100°C) to balance reactivity and side-product formation .

  • Purification : Column chromatography or recrystallization to achieve >95% purity .

    • Data Table : Common Reaction Conditions
StepReagent/CatalystSolventTemp (°C)Time (h)Yield (%)
1NaHDMF801265–70
2TEAACNRT675–80

Q. How is the molecular structure of this compound validated?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm spatial arrangement of functional groups .

Q. What experimental methods determine solubility and melting point for this compound?

  • Methodology :

  • Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
  • Melting Point : Differential Scanning Calorimetry (DSC) at 10°C/min heating rate .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design (e.g., DoE)?

  • Methodology :

  • Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent vs. temp) to maximize yield .
  • Case Study : Optimizing sulfonamide coupling using DoE reduced reaction time by 40% while maintaining >90% yield .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorobenzyl vs. methyl groups) to isolate pharmacological effects .
  • Off-Target Screening : Use chemoproteomics to identify unintended interactions .

Q. What computational approaches predict reactivity and stability under varying conditions?

  • Methodology :

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to assess hydrolytic stability of the sulfonamide group .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends .
  • Case Study : MD simulations aligned with experimental solubility data in polar aprotic solvents (R² = 0.89) .

Q. How does structural modification (e.g., fluorination) impact physicochemical and pharmacological properties?

  • Methodology :

  • LogP Measurement : Compare partition coefficients of fluorinated vs. non-fluorinated analogs .
  • Permeability Assays : Caco-2 cell models to evaluate fluorination effects on membrane penetration .
  • Data Table : Fluorinated Analog Properties
ModificationLogPSolubility (mg/mL)IC50 (nM)
4-Fluorobenzyl2.10.1512.3
Non-fluorinated benzyl2.80.0845.6

Key Challenges and Recommendations

  • Synthesis Scalability : Transition from batch to flow chemistry for multi-step reactions to improve reproducibility .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP levels in cytotoxicity tests) to minimize inter-lab variability .
  • Biological Target Prioritization : Use CRISPR screening to validate target relevance before SAR studies .

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